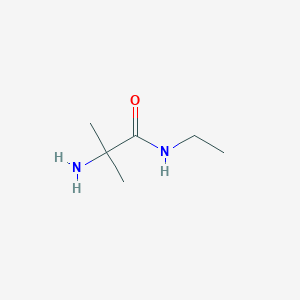

2-Amino-N-ethyl-2-methyl-propanamide

Description

Historical Context in Amino Acid Derivative Research

Amino acids have long served as foundational building blocks in biochemistry and drug design. The deliberate modification of their core structures—such as the introduction of alkyl side chains or amide groups—has enabled the development of compounds with enhanced stability, bioavailability, and target specificity. Propanamide derivatives, in particular, gained prominence in the mid-20th century as researchers explored their utility in peptide mimetics and enzyme inhibitors.

2-Amino-N-ethyl-2-methyl-propanamide represents a logical evolution of these efforts. Its design incorporates two critical features:

- Branching at the α-carbon : The methyl group at the α-position introduces steric hindrance, potentially reducing metabolic degradation.

- N-ethyl substitution : This modification may enhance lipophilicity, improving blood-brain barrier penetration compared to simpler amides.

Early studies on analogous compounds, such as N-methylpropanamides, demonstrated their capacity to modulate protein-protein interactions, laying the groundwork for investigating more complex derivatives.

Relevance in Modern Medicinal Chemistry

In contemporary drug discovery, this compound’s structural features align with three key objectives:

Targeted Lipophilicity Optimization

The compound’s calculated partition coefficient (clogP ≈ 1.8) positions it within the ideal range for central nervous system (CNS) drug candidates, balancing solubility and membrane permeability.Stereochemical Versatility

While the compound lacks chiral centers, its rigid branched structure may enforce specific conformations upon binding to biological targets—a property exploited in protease inhibitor design.Synergy with Fragment-Based Drug Design

As illustrated in Table 1, the molecule’s compact size (molecular weight = 130.19 g/mol) makes it amenable to fragment-growing strategies aimed at optimizing binding affinity.

Table 1: Structural Comparison with Related Propanamide Derivatives

Current Research Landscape and Knowledge Gaps

Despite its promising attributes, this compound remains undercharacterized in key areas:

- Target Identification : No published studies directly link this compound to specific enzyme or receptor targets, unlike its aryl-substituted analogs used in translocator protein (TSPO) imaging.

- Structure-Activity Relationships (SAR) : The individual contributions of the ethyl and methyl groups to pharmacological activity have not been systematically evaluated.

- Synthetic Accessibility : While the parent compound propanamide is readily synthesized from propanoic acid and ammonia, the introduction of multiple substituents may require novel catalytic methods.

Ongoing work in related fields suggests prioritized research directions:

- PET Radioligand Development : The success of N-methyl-aryloxypropanamides in neuroimaging (e.g., Ki = 0.10 nM for TSPO) underscores the potential of ethyl-methyl variants for improved pharmacokinetics.

- Antimicrobial Scaffolds : Branched alkylamides show moderate activity against Gram-positive pathogens in preliminary screens, though data specific to this compound are lacking.

Properties

CAS No. |

1211543-32-6; 1220039-29-1 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.191 |

IUPAC Name |

2-amino-N-ethyl-2-methylpropanamide |

InChI |

InChI=1S/C6H14N2O/c1-4-8-5(9)6(2,3)7/h4,7H2,1-3H3,(H,8,9) |

InChI Key |

IQWONILGYUSUBD-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C(C)(C)N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-2-methyl-propanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-2-methyl-propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-N-ethyl-2-methyl-propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-2-methyl-propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in enzymatic reactions, acting as a substrate or inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Hazards (GHS Classification) |

|---|---|---|---|---|

| This compound | C₆H₁₃N₂O | Amino, ethyl, methyl | 129.18 (calculated) | Not explicitly reported |

| N-Ethyl-2-methylpropanamide (Ev7) | C₆H₁₃NO | Ethyl, methyl | 115.18 | No hazard data available |

| (S)-2-Amino-N,N-dimethylpropanamide (Ev3) | C₅H₁₂N₂O | Amino, dimethyl | 116.16 | Requires safety consultation (Ev3) |

| 2-Amino-N-methoxy-N-methylpropanamide (Ev4) | C₅H₁₂N₂O₂ | Amino, methoxy, methyl | 132.16 | H302, H315, H319, H335 (Ev4) |

| 2-Amino-N-isobutyl-2-methylpropanamide HCl (Ev17) | C₈H₁₉ClN₂O | Amino, isobutyl, methyl, HCl | 194.70 (calculated) | Not specified |

| 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide diHCl (Ev11,16) | C₈H₂₁Cl₂N₃O | Amino, dimethylaminoethyl, methyl | 246.18 | Research use only (Ev11,16) |

Structural and Functional Differences

N-Ethyl-2-methylpropanamide (Ev7): Lacks the amino group present in the target compound. Simpler structure with lower molecular weight (115.18 g/mol). Likely less polar due to the absence of an amino group, affecting solubility .

(S)-2-Amino-N,N-dimethylpropanamide (Ev3): Features a dimethyl group on the nitrogen instead of ethyl. Smaller molecular weight (116.16 g/mol) and increased steric hindrance around the nitrogen.

Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

Hydrochloride salt form increases water solubility, a common modification for drug candidates .

Used in research settings, highlighting its niche in drug discovery .

Research and Application Insights

- Pharmaceutical Intermediates : Several analogs (e.g., Ev11,17) are marketed as research chemicals, indicating roles in synthesizing bioactive molecules or prodrugs.

- Structure-Activity Relationships (SAR) : Substituent variations (e.g., ethyl vs. isobutyl) influence pharmacokinetic properties such as absorption and metabolism.

Q & A

Q. What are the common synthetic routes for 2-Amino-N-ethyl-2-methyl-propanamide, and how are the products characterized?

- Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chloro-propanamide derivatives (e.g., 2-chloro-N-(2-methylphenyl)propanamide) can react with ethylamine under basic conditions to introduce the ethylamino group . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve stereochemical ambiguities .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

- Methodological Answer: Stability studies involve thermal gravimetric analysis (TGA) to assess decomposition temperatures and dynamic light scattering (DLS) in solution-phase experiments to monitor aggregation. For example, the compound’s amide group may hydrolyze under acidic or alkaline conditions, necessitating pH-controlled environments (pH 6–8) for long-term storage . Computational tools like density functional theory (DFT) can predict bond dissociation energies and reactive sites, aiding in experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism, solvate formation, or impurities. For instance, the amino group’s resonance in DMSO-d₆ may shift due to hydrogen bonding, requiring cross-validation with deuterated chloroform (CDCl₃). High-performance liquid chromatography (HPLC) with a C18 column can isolate by-products, while tandem mass spectrometry (MS/MS) identifies fragmentation patterns of unexpected peaks . Case studies on analogous compounds (e.g., 2-Amino-2-methyl-3-phenylpropanamide) suggest that steric hindrance from the methyl group may alter reaction pathways, necessitating revised synthetic protocols .

Q. What strategies optimize enantiomeric purity in chiral analogs of this compound?

- Methodological Answer: Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., organocatalysis) can enhance enantioselectivity. For example, (2S)-configured derivatives (see ) are synthesized via L-proline-catalyzed aldol reactions. Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee). Racemization risks during amide bond formation require low-temperature (-20°C) coupling agents like HATU .

Q. How do researchers address discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer: In vitro-in vivo correlations (IVIVC) failures may stem from poor bioavailability or metabolic instability. Microsomal stability assays (e.g., liver microsomes from rat or human) identify metabolic hotspots, while plasma protein binding studies (equilibrium dialysis) assess free drug concentrations. For example, the ethyl group in this compound may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies or structural blocking (e.g., fluorination) .

Experimental Design Considerations

Q. What analytical techniques are critical for validating reaction mechanisms involving this compound?

- Methodological Answer: Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks atom migration during reactions like hydrolysis or substitution. Kinetic isotope effects (KIE) measured via GC-MS or LC-MS differentiate between concerted and stepwise mechanisms. For example, ¹⁵N-labeled amino groups in this compound can clarify whether amide bond cleavage occurs via nucleophilic attack or acid catalysis .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer: Steric bulk from the ethyl and methyl groups may slow down nucleophilic substitutions but stabilize intermediates in Ugi or Passerini reactions. Hammett substituent constants (σ) quantify electronic effects; the compound’s amino group (σ ~ -0.15) acts as an electron donor, accelerating electrophilic aromatic substitutions. Computational modeling (Gaussian or ORCA software) optimizes reaction conditions by simulating transition states .

Data Interpretation and Contradictions

Q. Why might crystallographic data conflict with computational docking studies for this compound’s protein targets?

- Methodological Answer: Discrepancies arise from flexible protein conformations or solvent effects unaccounted for in docking. Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100+ nanoseconds refine binding poses. For example, the compound’s amide group may form hydrogen bonds with a kinase’s hinge region in crystallography but adopt a flipped conformation in solution due to solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.